![molecular formula C12H9F3N2O3 B3039261 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1004193-05-8](/img/structure/B3039261.png)
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid
概要
説明
The compound “1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid” is a derivative of the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research has also described a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” would require more specific information or a dedicated analysis tool .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can be synthesized through a variety of methods, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would require more specific information or a dedicated analysis tool .科学的研究の応用
Functionalization Reactions:
- "1H-pyrazole-3-carboxylic acid" has been studied for its potential in functionalization reactions, which are critical in synthetic chemistry. One study involved converting this compound into corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, highlighting its versatility in organic synthesis (Yıldırım & Kandemirli, 2006).
Antifungal Activity:
- A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the query compound, displayed significant antifungal activity against various phytopathogenic fungi. This suggests potential agricultural applications for related pyrazole compounds (Du et al., 2015).
Coordination Complexes in Chemistry:
- Novel pyrazole-dicarboxylate acid derivatives, including compounds related to 1H-pyrazole-3-carboxylic acid, have been synthesized and used to form mononuclear CuII/CoII coordination complexes. These complexes have implications in materials science and coordination chemistry (Radi et al., 2015).
Synthesis of Esters and Acids:
- The synthesis of esters and acids related to 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids has been explored, demonstrating the compound's utility in producing various chemical intermediates (Beck & Wright, 1987).
Spectral and Theoretical Investigations:
- Spectral and theoretical investigations of pyrazole-4-carboxylic acid derivatives have been conducted, providing insight into the structural and electronic properties of these compounds. Such studies are crucial for understanding their chemical behavior and potential applications (Viveka et al., 2016).
Synthesis Procedures:
- Research on the synthesis of related pyrazole-3-carboxylic acids indicates ongoing efforts to refine and optimize production methods for these compounds, which is vital for their practical application in various fields (Yuan-fu, 2011).
Crystal Structures:
- Studies on the crystal structures of pyrazole derivatives, including those related to 1H-pyrazole-3-carboxylic acid, have been conducted to understand their molecular configuration, which is essential for material science and pharmaceutical applications (Shen et al., 2012).
Antileukemic Activity:
- Some pyrazole-4-carboxylic acid derivatives have shown potential antileukemic activity, indicating possible applications in medicinal chemistry and drug development (Shealy & O'dell, 1971).
Safety and Hazards
将来の方向性
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
作用機序
Target of Action
Similar compounds have been known to target enzymes such asthiol protease and reverse transcriptase . These enzymes play crucial roles in various biological processes, including inflammation and viral replication, respectively .
Mode of Action
It’s known that molecules with a -cf3 group can exhibit improved drug potency toward their targets by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been known to affect theSuzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that similar compounds undergo extensive metabolism at numerous positions within the molecule, including ring oxidation and conjugation with glutathione, ring opening, n-demethylation, and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids and glucuronidation .
Result of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase and 4-carboxamide derivatives acting as antifungal agents .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
特性
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-2-1-3-9(6-8)20-7-17-5-4-10(16-17)11(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFHHDVKSKICRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158593 | |
| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004193-05-8 | |
| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




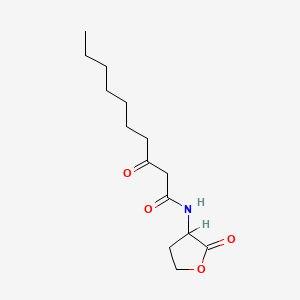

![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
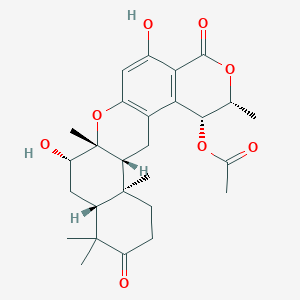
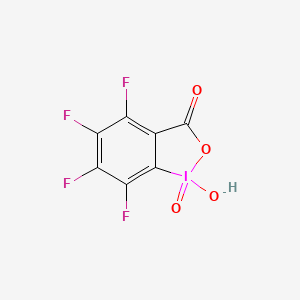

![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)

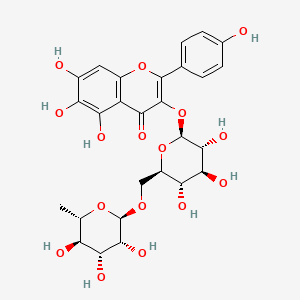
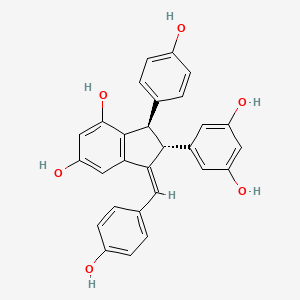
![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)
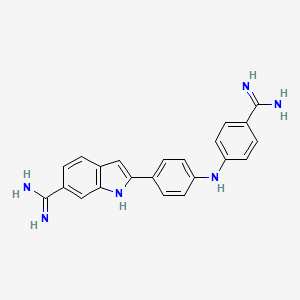
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)